molecular formula C10H14O4 B13330183 Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13330183
M. Wt: 198.22 g/mol
InChI Key: TWZDLUXMPODCOG-UHFFFAOYSA-N
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Description

Methyl 1-formyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process can be carried out under metal-free conditions, using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, making it accessible for laboratory-scale synthesis .

Industrial Production Methods: The use of enantioselective synthesis techniques can also be applied to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the formyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • 1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde

Comparison: Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its formyl group, which allows for specific reactions and applications that are not possible with similar compounds. The presence of the oxabicyclo[2.2.2]octane core also contributes to its distinct chemical properties and reactivity .

Biological Activity

Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, with the CAS number 2387596-68-9, is a compound that belongs to the bicyclic family of organic compounds. This compound has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C12CCC(C=O)(CC1)OC2

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+199.09648143.2
[M+Na]+221.07842152.0
[M+NH4]+216.12302155.3
[M+K]+237.05236143.0
[M-H]-197.08192141.3

Overview of Activities

Research indicates that compounds within the bicyclo[2.2.2]octane family exhibit a range of biological activities, including but not limited to:

  • Estrogen receptor-beta agonism
  • Antibacterial properties
  • Inhibition of myeloperoxidase
  • Inhibition of diacylglycerol O-acyltransferase 1 (DGAT1)

These activities suggest that this compound may have therapeutic applications in areas such as cancer treatment and anti-inflammatory therapies .

Case Studies and Research Findings

  • Estrogen Receptor Activity : A study published in Nature highlighted that derivatives of bicyclo[2.2.2]octanes could act as selective estrogen receptor modulators (SERMs), which are crucial in developing treatments for hormone-dependent cancers .
  • Antibacterial Studies : Research conducted on related compounds showed significant antibacterial activity against various strains, indicating potential for developing new antibiotics from this class of compounds .
  • Anti-inflammatory Effects : Compounds derived from marine sources exhibiting similar structures have shown promising anti-inflammatory effects, with IC50 values indicating their effectiveness in inhibiting nitric oxide production in LPS-induced RAW264.7 cells .

Summary of Biological Activity Data

Activity TypeObserved EffectsReference
Estrogen Receptor AgonismModulation of estrogen pathways
AntibacterialEffective against multiple bacterial strains
Myeloperoxidase InhibitionReduced inflammatory response
DGAT1 InhibitionPotential for metabolic regulation

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C10H14O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h6H,2-5,7H2,1H3

InChI Key

TWZDLUXMPODCOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)C=O

Origin of Product

United States

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